Superior Binding Affinity at the Human Thromboxane A2 Receptor
SQ 29,548 demonstrates a 4.8-fold higher affinity for the human thromboxane A2 receptor compared to ONO 3708 and a 115-fold higher affinity compared to BM 13.177 in direct competition binding assays [1]. The potency series for inhibition of [3H]U46619 binding to intact human platelets was: SQ 29,548 (IC50 = 7.9 nM) > ONO 3708 (IC50 = 38 nM) > BM 13.177 (IC50 = 0.91 μM) > 13-APA (IC50 = 6.2 μM) [1].
| Evidence Dimension | IC50 for displacement of [3H]U46619 binding |
|---|---|
| Target Compound Data | 7.9 nM |
| Comparator Or Baseline | ONO 3708: 38 nM; BM 13.177: 910 nM (0.91 μM); 13-APA: 6,200 nM (6.2 μM) |
| Quantified Difference | 4.8-fold (SQ 29,548 vs. ONO 3708); 115-fold (SQ 29,548 vs. BM 13.177); 785-fold (SQ 29,548 vs. 13-APA) |
| Conditions | Intact human platelets, radioligand binding assay using [3H]U46619 |
Why This Matters
Higher binding affinity ensures lower working concentrations in radioligand binding assays, reducing non-specific binding and improving signal-to-noise ratios.
- [1] Narumiya S, et al. Characterization of U46619 binding in unactivated, intact human platelets and determination of binding site affinities of four TXA2/PGH2 receptor antagonists (13-APA, BM 13.177, ONO 3708 and SQ 29,548). Thromb Res. 1986;41(4):471-481. View Source
